2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a trifluoromethylphenyl group, making it a molecule of interest for research and development.
Preparation Methods
The synthesis of 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The process begins with the preparation of the 1,3,4-oxadiazole ring, which is then functionalized with a bromophenyl group.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological systems due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole ring and the bromophenyl group are known to interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2,4-dichlorophenyl)acetamide
- 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H11BrF3N3O2S |
---|---|
Molecular Weight |
458.3g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H11BrF3N3O2S/c18-12-6-4-10(5-7-12)15-23-24-16(26-15)27-9-14(25)22-13-3-1-2-11(8-13)17(19,20)21/h1-8H,9H2,(H,22,25) |
InChI Key |
SQEVXBGPXLKMMD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)C(F)(F)F |
Origin of Product |
United States |
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